molecular formula C28H43NO6 B1234868 Borrelidin

Borrelidin

Cat. No.: B1234868
M. Wt: 489.6 g/mol
InChI Key: OJCKRNPLOZHAOU-GKWJXJFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptomyces parvulus. It has a complex structure characterized by a cyclopentanecarboxylic acid moiety and a large macrocyclic lactone ring. Borrelidin is known for its potent biological activities, including antibacterial, antifungal, and antiangiogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Borrelidin is primarily obtained through fermentation of Streptomyces parvulus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the compound. The crude product is then extracted and purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process but on a larger scale. Optimization of fermentation conditions, such as temperature, pH, and nutrient composition, is crucial to maximize yield. Downstream processing involves extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Borrelidin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Borrelidin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying macrolide synthesis and reactions.

    Biology: Investigated for its role in inhibiting angiogenesis and inducing apoptosis in endothelial cells.

    Medicine: Explored for its potential as an anticancer agent due to its antiangiogenic properties.

    Industry: Utilized in the development of new antibiotics and antifungal agents

Mechanism of Action

Borrelidin exerts its effects by inhibiting threonyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition disrupts protein synthesis, leading to cell death. The compound also induces apoptosis in capillary tube-forming endothelial cells, contributing to its antiangiogenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Borrelidin is unique due to its potent antiangiogenic properties, which are not commonly observed in other macrolides. Its ability to inhibit threonyl-tRNA synthetase also sets it apart from other antibiotics .

Properties

Molecular Formula

C28H43NO6

Molecular Weight

489.6 g/mol

IUPAC Name

2-[(4Z,6Z)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34)/b6-5-,21-8-

InChI Key

OJCKRNPLOZHAOU-GKWJXJFESA-N

Isomeric SMILES

CC1CC(CC(C(/C(=C\C=C/CC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)/C#N)O)C)C

Canonical SMILES

CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C

Pictograms

Irritant

Synonyms

borrelidin

Origin of Product

United States

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